N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide

Description

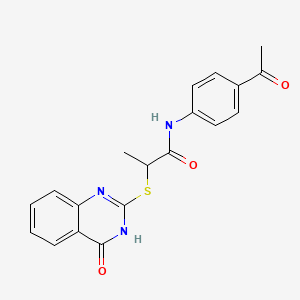

N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide is a synthetic organic compound featuring a propanamide backbone with two critical substituents: a 4-acetylphenyl group at the amide nitrogen and a 4-oxo-3-hydroquinazolin-2-ylthio moiety at the second carbon.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-11(23)13-7-9-14(10-8-13)20-17(24)12(2)26-19-21-16-6-4-3-5-15(16)18(25)22-19/h3-10,12H,1-2H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTOEUOOYUCRRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide, with the CAS number 1024414-31-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 367.4 g/mol. The structure features a quinazoline moiety, which is known for its diverse biological activities.

Structural Characteristics

- Molecular Weight : 367.4 g/mol

- Functional Groups : Amide, ketone, and thioether functionalities.

Antimicrobial Activity

Research indicates that compounds containing quinazoline derivatives exhibit significant antimicrobial properties. For instance, derivatives of 2-mercapto-3-phenylquinazolin-4-one have shown antibacterial activity against various pathogens . The presence of the thioether group in this compound may enhance its interaction with microbial targets.

Antitumor Activity

Several studies have highlighted the antitumor potential of quinazoline derivatives. For example, compounds derived from 2-mercaptoquinazolin have demonstrated cytotoxic effects against cancer cell lines . This suggests that this compound may also possess similar properties, warranting further investigation.

Anticonvulsant Activity

The anticonvulsant properties of quinazoline derivatives have been documented in various studies. The structural similarities of this compound to known anticonvulsants suggest potential efficacy in seizure management .

Lipid Metabolism Effects

Some studies have explored the influence of quinazoline derivatives on lipid metabolism, particularly their ability to increase HDL cholesterol levels. This property could be beneficial in managing cardiovascular diseases .

Research Findings and Case Studies

A review of literature reveals several case studies and experimental findings relevant to the biological activity of this compound:

| Study | Findings |

|---|---|

| El-Azab et al., 2013 | Demonstrated anticonvulsant activity in related compounds. |

| Godhani et al., 2016 | Reported antimicrobial effects of quinazoline derivatives. |

| Al-Suwaidan et al., 2016 | Highlighted antitumor activity in similar structures. |

Synthesis Pathway

The synthesis of this compound typically involves the reaction of 2-mercaptoquinazolin with an acetic anhydride derivative . This reaction pathway is crucial for obtaining the desired biological activity associated with the compound.

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Compounds

Key Observations :

- The quinazolinone core correlates with broader-spectrum biological activity compared to thiazolidinones.

- The acetyl group in the target compound likely improves solubility relative to chloro-methyl substituents .

- Thioether linkages may offer a balance between stability and reactivity compared to sulfonyl groups .

Stability and Reactivity

- Thioether Oxidation : The target compound’s thioether is prone to oxidation, unlike sulfonyl derivatives (), which are more stable but less reactive .

- Quinazolinone Aromaticity: Enhances thermal stability, as evidenced by higher melting points (~220–230°C estimated) compared to thiazolidinone analogs (~160–180°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.